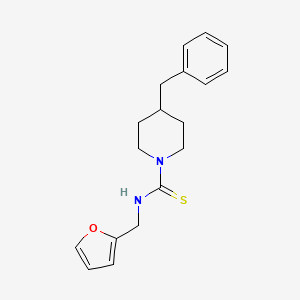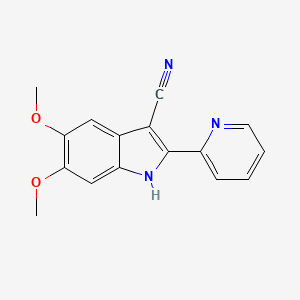![molecular formula C27H23N3O2 B10874835 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10874835.png)
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[73002,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions and selective functional group transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: Researchers explore its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde stands out due to its unique tricyclic structure and functional group arrangement. Similar compounds include:
Upadacitinib hemihydrate: A pharmaceutical compound with a related tricyclic structure used in the treatment of inflammatory conditions.
N-[2-[[(1S,3R,4S)-3-ethyl-4-(1,5,7,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)cyclopentyl]amino]-2-oxoethyl]-5-methyl-2-furancarboxamide: Another compound with a similar tricyclic core, investigated for its potential biological activities.
These comparisons highlight the uniqueness of 3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[730
Eigenschaften
Molekularformel |
C27H23N3O2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde |
InChI |
InChI=1S/C27H23N3O2/c1-16-10-12-21(13-11-16)29-18(3)24-17(2)28-30-23(15-32)26(20-8-6-5-7-9-20)22(14-31)27(30)25(24)19(29)4/h5-15H,1-4H3 |
InChI-Schlüssel |
URANIPKSISSXSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN4C(=C(C(=C4C3=C2C)C=O)C5=CC=CC=C5)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10874759.png)
![S-[2-(diphenylamino)-2-oxoethyl] ethanethioate](/img/structure/B10874764.png)
![5-(3,4-Dimethoxyphenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10874777.png)

![12-(2-Furyl)-2-(2-hydroxyphenyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10874789.png)

![4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide](/img/structure/B10874793.png)
![2-(naphthalen-1-yloxy)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10874795.png)
![(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (2,6-dimethylphenyl) ether](/img/structure/B10874802.png)
![3,7-dibenzyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874812.png)
![7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874824.png)
![2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate](/img/structure/B10874838.png)
![methyl [2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B10874839.png)
![7-(4-fluorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874847.png)
